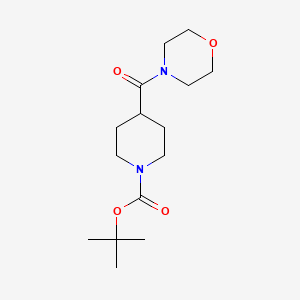

1-Boc-4-(morpholine-4-carbonyl)piperidine

描述

Contextualization within Piperidine (B6355638) and Morpholine (B109124) Chemistry Research

The importance of 1-Boc-4-(morpholine-4-carbonyl)piperidine can be best understood by examining the individual contributions of its core components: the piperidine and morpholine ring systems.

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs found in pharmaceuticals and biologically active compounds. nih.gov Its derivatives are present in over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pub The prevalence of the piperidine scaffold can be attributed to several factors:

Structural Versatility: The piperidine ring can adopt a stable chair conformation, allowing for the precise spatial orientation of substituents. This is crucial for optimizing interactions with biological targets.

Physicochemical Properties: The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, which can enhance water solubility and facilitate interactions with acidic residues in protein binding sites. thieme-connect.comresearchgate.netcolab.ws

Pharmacokinetic Profile: The incorporation of a piperidine moiety can favorably modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.comresearchgate.netcolab.ws

The introduction of chiral centers within the piperidine ring further expands its utility, enabling the development of stereoselective drugs with improved efficacy and reduced side effects. thieme-connect.comresearchgate.netcolab.ws

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is considered a "privileged pharmacophore" in medicinal chemistry. jchemrev.comnih.govnih.gov This term refers to a molecular framework that is able to bind to multiple biological targets with high affinity. The utility of the morpholine moiety stems from its ability to:

Improve Physicochemical Properties: The presence of the ether oxygen and the amine nitrogen in the morpholine ring can enhance a compound's polarity and hydrogen bonding capacity, often leading to improved solubility and oral bioavailability. researchgate.net

Enhance Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the in vivo half-life of a drug. nih.gov

Participate in Molecular Interactions: The morpholine nitrogen can act as a hydrogen bond acceptor, while the ring itself can engage in van der Waals interactions with protein targets. nih.gov

Numerous approved drugs across various therapeutic areas, such as oncology and infectious diseases, contain a morpholine moiety, underscoring its importance in drug design. jchemrev.comjchemrev.com

The combination of piperidine and morpholine rings within a single molecule can lead to synergistic effects on biological activity and pharmacokinetic properties. researchgate.netbohrium.compharmjournal.ru This integration allows medicinal chemists to fine-tune the properties of a lead compound to achieve the desired therapeutic profile. The piperidine core provides a robust scaffold for the attachment of various functional groups, while the morpholine moiety can be used to modulate solubility, polarity, and metabolic stability. researchgate.net This strategic combination has been successfully employed in the design of novel inhibitors of various enzymes and receptors. nih.govacs.org

Compound Identification within Chemical and Biological Research Contexts

To facilitate its use and tracking within the scientific community, this compound is assigned unique identifiers in various chemical and biological databases.

The following table lists some of the key identifiers for this compound:

| Database/Registry | Identifier |

| CAS Registry Number | 757949-39-6 |

| ChEMBL ID | CHEMBL1415967 |

| PubChem CID | 10398433 |

| MLS Number | MLS000093698 |

These identifiers are essential for researchers to accurately locate and retrieve information about the compound from a multitude of public and private databases.

The structure of this compound is characterized by a central piperidine ring. The nitrogen atom of the piperidine is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. A morpholine-4-carbonyl group is attached to the 4-position of the piperidine ring.

Several structurally related analogues of this compound have been reported in the scientific literature. These analogues often vary in the nature of the protecting group on the piperidine nitrogen or the substituents on the morpholine ring. Some examples of related compounds that have been used in medicinal chemistry research include:

tert-Butyl 4-anilinopiperidine-1-carboxylate (1-Boc-4-AP): A precursor in the synthesis of fentanyl and its analogues. nih.govwikipedia.orgcaymanchem.com

tert-Butyl 4-formylpiperidine-1-carboxylate: A versatile intermediate for the synthesis of various piperidine-containing compounds. sigmaaldrich.com

tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate: An intermediate used in the synthesis of various biologically active molecules. lookchem.com

tert-Butyl 4-aminopiperidine-1-carboxylate: A building block for the synthesis of a wide range of pharmaceutical agents. sigmaaldrich.comnih.gov

4-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine: A related compound with a different protecting group on the piperidine nitrogen. bldpharm.com

tert-Butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate: An intermediate in the synthesis of inhibitors of Mycobacterium tuberculosis. nih.gov

These analogues, along with this compound, represent a valuable toolkit for medicinal chemists in the design and synthesis of novel drug candidates.

Current Research Trends and Relevance in Pharmaceutical Sciences

The compound this compound is a specialized chemical intermediate that holds significant relevance in the field of pharmaceutical sciences, particularly in drug discovery and development. Its value does not lie in its own therapeutic activity, but rather in its utility as a sophisticated building block for the synthesis of more complex, biologically active molecules. Current research trends emphasize the use of such pre-functionalized heterocyclic scaffolds to streamline the creation of novel drug candidates.

The structure of this compound is a deliberate combination of three key chemical motifs, each contributing to its utility in medicinal chemistry. The piperidine ring is a "privileged scaffold," a structural framework frequently found in approved drugs and compounds with a wide range of biological activities. The morpholine moiety is a common pharmacophore often incorporated into drug candidates to enhance physicochemical properties, such as aqueous solubility and metabolic stability.

Crucially, the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone of modern organic synthesis, serving as a temporary shield that prevents the highly reactive nitrogen atom from participating in unwanted side reactions. nbinno.com This protection allows chemists to perform chemical modifications on other parts of the molecule with high precision. The Boc group can be easily removed under specific, mild acidic conditions at a later stage, enabling the stepwise assembly of intricate molecular architectures required for advanced drug candidates. nbinno.com This strategic use of protecting groups is fundamental to the efficient synthesis of complex pharmaceuticals.

Research findings on related structures underscore the importance of the 1-Boc-piperidine core in developing new therapeutics. For instance, derivatives like 1-Boc-piperidine-4-carboxaldehyde are used as reactants in the synthesis of inhibitors for targets such as Pim-1 kinase (implicated in cancer), selective GPR119 agonists for type 2 diabetes, and inhibitors of HIV-1 replication. fishersci.at Similarly, other analogues are known intermediates in the synthesis of potent analgesics. wikipedia.orgun.orgincb.org

The primary trend in modern drug discovery is the move towards greater synthetic efficiency. Instead of constructing complex molecules from basic starting materials in many steps, researchers increasingly rely on advanced intermediates like this compound. This approach, known as fragment-based or scaffold-based drug design, accelerates the synthesis of libraries of related compounds for biological screening, significantly shortening the timeline for identifying promising new drug leads. The compound is a prime example of a molecule designed for this purpose, offering a robust piperidine-morpholine framework ready for incorporation into a larger target structure.

Interactive Data Tables

| Carbonyl Linker | Provides a stable and reactive point for connecting the piperidine-morpholine fragment to other parts of a target molecule. |

Table 2: Examples of Therapeutic Targets Investigated Using 1-Boc-Piperidine Building Blocks

| Therapeutic Target / Drug Class | Area of Research | Reference Compound Example |

|---|---|---|

| Pim-1 Kinase Inhibitors | Oncology | 1-Boc-piperidine-4-carboxaldehyde |

| GPR119 Agonists | Type 2 Diabetes | 1-Boc-piperidine-4-carboxaldehyde |

| HIV-1 Replication Inhibitors | Virology / Infectious Disease | 1-Boc-piperidine-4-carboxaldehyde |

| Opioid Receptor Modulators | Analgesia / Pain Management | 1-Boc-4-(phenylamino)piperidine (1-Boc-4-AP) |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-6-4-12(5-7-17)13(18)16-8-10-20-11-9-16/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJYSHCBPPLTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390522 | |

| Record name | 1-BOC-4-(MORPHOLINE-4-CARBONYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757949-39-6 | |

| Record name | 1-BOC-4-(MORPHOLINE-4-CARBONYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

General Principles of Piperidine (B6355638) Ring Formation in the Synthesis of Derivatives

The construction of the piperidine ring is a fundamental challenge in organic synthesis, and numerous strategies have been developed to achieve this. These methods can be broadly categorized into intramolecular cyclizations, intermolecular annulatioreactions, and radical-mediated cyclizations. researchgate.net

Intramolecular Cyclization Approaches

Intramolecular cyclization involves the formation of the piperidine ring from a single linear substrate containing all the necessary atoms. researchgate.net This approach is widely used due to its efficiency and potential for stereocontrol. Key strategies include:

Metal-Catalyzed Cyclization: Transition metals like palladium, gold, and rhodium can catalyze the cyclization of substrates such as amino-alkenes or amino-alkynes. researchgate.netnih.gov For instance, a gold(I) complex can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. researchgate.net

Aza-Michael Reaction: The intramolecular aza-Michael reaction is a powerful tool for forming C-N bonds. In this reaction, a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound within the same molecule to form the heterocyclic ring. researchgate.net

Cyclization of Halogenated Amides: A one-pot method has been developed to synthesize piperidines from halogenated amides. This process involves amide activation, reduction, and an intramolecular nucleophilic substitution to form the ring. whiterose.ac.uk

Reductive Cyclization of 6-Oxoamino Acids: Derivatives of 6-oxoamino acids can be cyclized through reductive processes to yield 2,6-disubstituted piperidines. nih.gov

Table 1: Overview of Intramolecular Cyclization Methods for Piperidine Synthesis

| Cyclization Strategy | Substrate Type | Catalyst/Reagent Example | Reference |

| Metal-Catalyzed Cyclization | Amino-alkenes | Gold(I) complex | researchgate.net |

| Aza-Michael Reaction | N-tethered alkenes | Organocatalysts | researchgate.net |

| Halogenated Amide Cyclization | Halogenated secondary amides | Tf₂O, NaBH₄ | whiterose.ac.uk |

| Reductive Cyclization | 6-oxoamino acid derivatives | Hydrogenation | nih.gov |

Intermolecular Annulation Reactions

Intermolecular annulation constructs the piperidine ring by combining two or more separate molecular components. researchgate.net These reactions are highly valuable for building molecular complexity in a convergent manner.

A prominent example is the [5+1] annulation , where a five-atom component reacts with a one-atom component. researchgate.net Hydrogen-borrowing catalysis using iridium(III) complexes enables a [5+1] annulation that involves sequential oxidation, amination, and imine reduction cascades to form two new C-N bonds, leading to stereoselective synthesis of substituted piperidines. researchgate.net Another approach involves tunable [4+2] annulation protocols, where reaction conditions can be modified to selectively produce piperidines (or pyrrolidines) from simple bifunctional reagents and olefins. google.comchemicalbook.com

Radical-Mediated Amine Cyclization Strategies

Radical reactions offer a distinct pathway to piperidine rings, often under mild conditions. These methods typically involve the generation of a nitrogen- or carbon-centered radical that subsequently cyclizes.

Photoredox Catalysis: Visible-light-driven photoredox catalysis can be used to generate aryl radicals from linear aryl halide precursors. These radicals undergo regioselective cyclization to form complex spiropiperidines without the need for toxic tin reagents or precious metals. cymitquimica.com

Radical Cascades: Complex radical cascades initiated by reagents like triethylborane (B153662) can convert 1,6-enynes into polysubstituted piperidines through a series of successive cyclizations. researchgate.net

Cobalt-Catalyzed Cyclization: A cobalt(II) catalyst can mediate the intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. researchgate.net

Specific Synthesis of 1-Boc-4-(morpholine-4-carbonyl)piperidine Precursors and Analogues

The synthesis of the target compound, this compound, relies on the construction of a Boc-protected piperidine core followed by the installation of the morpholine-4-carbonyl moiety at the 4-position. This typically involves key reactions like reductive amination to build the substituted piperidine framework and amidation to attach the side chain.

Reductive Amination Methods in Piperidine Synthesis

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. nih.govnih.gov This method is frequently employed for preparing substituted piperidines.

A common precursor for many 4-substituted piperidines is tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP) . This intermediate can be synthesized via the reductive amination of 1-boc-4-piperidone (B14923) with aniline. hepatochem.com Another crucial precursor, 4-Amino-1-Boc-piperidine , can be synthesized from 4-piperidinecarboxamide in a two-step process. chemicalbook.compeptide.com The borane-pyridine complex (BAP) has proven to be an effective and less toxic alternative to sodium cyanoborohydride for the reductive amination of piperidines with various aldehydes. google.com The double reductive amination (DRA) of dicarbonyl compounds is another powerful tool for accessing the piperidine skeleton directly. organic-chemistry.org

Table 2: Examples of Reductive Amination in Piperidine Synthesis

| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |

| Benzaldehyde | Piperidine | Borane-Pyridine (BAP) | N-benzylpiperidine | google.com |

| t-butyl 4-oxopiperidine-1-carboxylate | 4-fluoroaniline | Sodium cyanoborohydride | 1-Boc-4-(4-fluoro-phenylamino)-piperidine | peptide.com |

| Pentadialdose derivative | Ammonia | H₂/Catalyst | Mono-protected isofagomine (a polyhydroxypiperidine) | organic-chemistry.org |

Condensation and Amidation Reactions in the Formation of Carbonyl-Linked Moieties

The final step in the synthesis of this compound involves forming an amide bond between the 4-position of the piperidine ring and a morpholine (B109124) unit. This is a type of condensation reaction. The formation of amide bonds is a central transformation in medicinal chemistry. google.com

A logical and common synthetic route would be the acylation of morpholine with an activated derivative of 1-Boc-piperidine-4-carboxylic acid. The carboxylic acid can be prepared via methods like the hydrogenation of 4-pyridinecarboxylic acid followed by Boc-protection. iris-biotech.de The carboxylic acid is then "activated" for amidation. This activation can be achieved by converting the carboxylic acid into a more reactive species like an acid chloride or by using specialized coupling reagents. google.comacgpubs.org

Common coupling reagents facilitate the reaction between a carboxylic acid and an amine under mild conditions, minimizing side reactions. These reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium (B103445) salts (e.g., PyBOP) and aminium salts (e.g., HATU, HBTU). google.comorganic-chemistry.org For the synthesis of the target compound, 1-Boc-piperidine-4-carboxylic acid would be reacted with morpholine in the presence of such a coupling agent.

An alternative pathway involves the reaction of 4-amino-N-Boc-piperidine with morpholine-4-carbonyl chloride. This route builds the amide linkage from the other direction. For example, a similar strategy has been used to synthesize piperidine amides of chromone-2-carboxylic acid by coupling 4-amino-N-Boc piperidine with the carboxylic acid using EDC as the coupling agent.

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Mechanism Feature | Reference |

| Carbodiimides | DCC, DIC, EDC | Forms an O-acylisourea intermediate. Often used with additives like HOBt to prevent racemization. | google.comorganic-chemistry.org |

| Phosphonium Salts | BOP, PyBOP | Reacts with carboxylate to form a reactive phosphonium ester. | google.comorganic-chemistry.org |

| Aminium/Uronium Salts | HATU, HBTU, HCTU | Forms a highly reactive O-acyluronium active ester. Very efficient with minimal racemization. | google.comorganic-chemistry.org |

| Ynamides/Ynoates | - | Act as novel coupling reagents, forming α-acyl enol ester intermediates under mild conditions. | acgpubs.org |

Multi-step Synthetic Procedures for Related Boc-Protected Piperidine Derivatives

The construction of substituted piperidines is fundamental in pharmaceutical synthesis. chemimpex.com Methodologies are often designed for industrial-scale production, emphasizing efficiency, high purity, and product stability.

1-Boc-4-aminopiperidine is a key intermediate for a wide range of pharmaceutical compounds. chemimpex.com One prominent industrial method involves a two-step process starting from 4-piperidyl urea (B33335). google.com The first step is the protection of the piperidine nitrogen, followed by a Hoffman-type rearrangement.

The synthesis begins with the preparation of 1-Boc-4-piperidyl urea, which is then subjected to reflux with bromine in a sodium hydroxide (B78521) solution. google.com After cooling, the pH is adjusted, and the product is extracted and crystallized from petroleum ether (sherwood oil) to yield white crystals of 1-Boc-4-aminopiperidine with high purity (>98%). google.com This method is noted for its use of readily available raw materials and simple, convenient operation suitable for large-scale production. google.com

Alternative synthetic routes to 1-Boc-4-aminopiperidine include:

The catalytic hydrogenation of 4-benzylamino-piperidine-1-carboxylic acid tert-butyl ester using palladium on charcoal. chemicalbook.com

A multi-step sequence starting from N-benzyl-4-piperidone, which involves reaction with hydroxylamine (B1172632) hydrochloride to form an oxime, followed by reduction, Boc protection, and debenzylation. google.com

Another route from N-benzyl-4-piperidone involves reaction with an orthoformate to form a ketal, reaction with tert-butyl carbamate (B1207046) to generate an imine, and subsequent catalytic hydrogenation. google.com

Table 1: Synthesis of 1-Boc-4-aminopiperidine from 1-Boc-4-piperidyl urea google.com

| Parameter | Details |

| Starting Material | 1-Boc-4-piperidyl urea (50 g) |

| Reagents | Sodium hydroxide solution (40%-60%, ~200 mL), Bromine (60-80 g) |

| Reaction Conditions | Reflux for 3-5 hours |

| Work-up | Cool to room temperature, adjust pH to 5-6 with dilute HCl at 0-5°C, extract with chloroform, crystallize from sherwood oil at -2°C |

| Product | White crystalline 1-Boc-4-aminopiperidine |

| Yield | 40-45 g |

| Purity | >98% |

The precursor for the aforementioned synthesis, 1-Boc-4-piperidyl urea, is prepared by protecting 4-piperidyl urea with a Boc group. google.com The reaction is carried out by treating 4-piperidyl urea with di-tert-butyl dicarbonate (B1257347) in the presence of triethylamine (B128534) as a base. google.com The reaction proceeds at room temperature over 8-10 hours. google.com Post-reaction, the pH is adjusted, and the product is extracted with dichloromethane (B109758). The concentrated organic phase is then treated with acetone (B3395972) to induce crystallization, yielding 1-Boc-4-piperidyl urea as a white crystalline powder. google.com

Table 2: Synthesis of 1-Boc-4-piperidyl urea google.com

| Parameter | Details |

| Starting Material | 4-piperidyl urea (48-50 g) |

| Reagents | Di-tert-butyl dicarbonate (78-80 g), Triethylamine (48-50 g), Distilled water (98-100 mL) |

| Reaction Conditions | Stirring at 20-25°C for 8-10 hours |

| Work-up | Adjust pH to 6-7 with 20% HCl, extract with dichloromethane, dry, concentrate, crystallize from acetone at 0-2°C |

| Product | White crystalline 1-Boc-4-piperidyl urea |

| Yield | 72-75 g |

The tert-butoxycarbonyl (Boc) group is a cornerstone in the synthesis of piperidine-containing molecules, serving to temporarily block the reactivity of the piperidine nitrogen. acs.org This protection prevents undesired side reactions during subsequent synthetic steps. un.org The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc anhydride). acs.orggoogle.com

The protection reaction is typically performed by adding di-tert-butyl dicarbonate to the piperidine derivative in a suitable solvent. google.comgoogle.com Often, a base such as triethylamine is used to scavenge the acidic byproduct. google.com Alternatively, the reaction can be carried out by first forming a salt of the piperidine with an acid like acetic acid, followed by acylation with the Boc anhydride. google.com The resulting N-Boc protected piperidine is stable against nucleophilic attack and many reducing and oxidizing conditions, but the protecting group can be readily removed when desired. acs.org Cleavage of the Boc group is typically accomplished under acidic conditions, using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane or dioxane. acs.orgmdpi.comdtic.mil

Chemical Transformations and Functional Group Manipulations of this compound

While specific literature on the oxidation and reduction of this compound is not prevalent, its reactivity can be inferred from studies on analogous N-Boc protected piperidine systems. The primary sites for transformation are the piperidine ring itself and the morpholine amide carbonyl group.

Oxidation Reactions

The oxidation of N-Boc protected piperidines can lead to various functionalized products. The presence of the electron-withdrawing Boc group influences the reactivity of the piperidine ring. nih.gov Oxidation often targets the carbon atoms alpha to the nitrogen.

One common outcome of oxidizing N-carbamate protected heterocycles is the formation of N-acyliminium ions. nih.gov These highly reactive intermediates can be generated using reagents such as hypervalent iodine compounds (e.g., iodosobenzene) in combination with a Lewis acid, or through electrochemical methods. nih.gov Once formed, the N-acyliminium ion can be trapped by a variety of nucleophiles, including solvents like methanol, to yield α-functionalized piperidines. nih.gov

Another approach involves the use of bromine. The reaction of an enantiopure piperidine with bromine in acetic acid has been shown to produce the corresponding 3,3-dibromo-piperidin-2-one, indicating oxidation at the carbon alpha to the nitrogen and subsequent bromination. researchgate.net For a related compound, 1-Boc-4-(4-fluoro-phenylamino)-piperidine, the use of general oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) has been suggested to introduce hydroxyl or carbonyl groups. In the case of this compound, such reagents would likely target the piperidine ring, potentially at the C-2 or C-3 positions.

Table 3: Potential Reagents for Oxidation of N-Boc Piperidines

| Reagent/System | Potential Outcome | Reference |

| Iodosobenzene (PhIO)n / TMSX | α-functionalization via N-acyliminium ion | nih.gov |

| Bromine (Br₂) / Acetic Acid | α,α-dihalogenation, ring oxidation | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Hydroxylation/Carbonyl formation | |

| Potassium Permanganate (KMnO₄) | Hydroxylation/Carbonyl formation |

Reduction Reactions

The reduction of this compound would primarily affect the amide carbonyl of the morpholine-4-carbonyl moiety. The Boc protecting group is generally stable to many reducing agents, particularly hydride reagents.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce amides. Treatment of this compound with LiAlH₄ would likely reduce the amide carbonyl to a methylene (B1212753) group, yielding 1-Boc-4-(morpholinomethyl)piperidine. This transformation converts the amide linkage into an amine linkage. It is important to control the reaction conditions, particularly during the work-up, as the acidic conditions sometimes used can potentially lead to the cleavage of the acid-labile Boc group. mdpi.comdtic.mil Milder reducing agents, such as sodium borohydride, are generally not capable of reducing amides and would not be expected to react with the substrate under standard conditions.

Optimization and Industrial Applicability of Synthetic Routes

The industrial production of specialty chemicals such as this compound demands synthetic routes that are not only efficient in terms of yield but also scalable, cost-effective, and environmentally sustainable. Optimization focuses on several key areas: selection of starting materials, reaction conditions (temperature, solvent, catalysts), and purification methods that ensure high purity of the final product.

The synthesis of this compound is primarily achieved through the amide coupling of two key precursors: 1-Boc-piperidine-4-carboxylic acid and morpholine . The optimization of this pathway involves enhancing the efficiency of both precursor synthesis and the final amide bond formation step.

Optimization of Precursor Synthesis

The precursor, 1-Boc-piperidine-4-carboxylic acid, is itself prepared in a multi-step process. A common route involves the protection of the nitrogen atom of a piperidine-4-carboxylic acid derivative with a tert-butoxycarbonyl (Boc) group. This is typically accomplished using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. google.com For industrial-scale synthesis, the optimization of this protection step is crucial. Factors such as the choice of solvent, reaction time, and temperature are fine-tuned to maximize yield and minimize the formation of byproducts. A method developed for the related compound 1-Boc-4-aminopiperidine, which also uses Boc anhydride, is considered well-optimized for industrial production due to its high purity and stable product properties.

Optimization of the Amide Coupling Reaction

The formation of the amide bond between the carboxylic acid group of 1-Boc-piperidine-4-carboxylic acid and the secondary amine of morpholine is the critical final step. While this reaction can be performed using several methods, not all are suitable for industrial application due to cost, safety, or efficiency concerns.

A classic approach involves converting the carboxylic acid to a more reactive acyl chloride using an agent like thionyl chloride, followed by reaction with morpholine. sphinxsai.com However, this method can be harsh and may not be suitable for complex molecules.

Modern pharmaceutical and fine chemical manufacturing favors direct coupling methods using specific reagents that facilitate amide bond formation under milder conditions. A convenient and highly effective protocol involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent, 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This system has proven effective for coupling electron-deficient amines and functionalized carboxylic acids, providing good to excellent yields. nih.gov Research has shown that for such couplings, acetonitrile (B52724) is often the optimal solvent, and the presence of DMAP is essential for reaction efficiency. nih.gov

Another innovative, one-pot reaction uses di-tert-butyl dicarbonate (Boc₂O) with a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst to efficiently form amide bonds, even with less reactive heterocyclic compounds, without requiring heat or specialized equipment. tohoku.ac.jpasiaresearchnews.com This method has been used to synthesize over 120 different amide compounds with high yields, demonstrating its broad utility and potential for industrial application. tohoku.ac.jp

The following data table summarizes and compares different conditions for the pivotal amide coupling step.

| Method | Reagents & Catalysts | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Acyl Chloride | Thionyl Chloride, Triethylamine, Pyridine (B92270) | Dichloromethane (DCM) | Room Temperature | Good | sphinxsai.com |

| Carbodiimide Coupling | EDC, HOBt (catalytic), DMAP | Acetonitrile (CH₃CN) | Room Temperature | Good to Excellent | nih.gov |

| Boc₂O Activation | Boc₂O, DMAPO | Not specified | Room Temperature | High | tohoku.ac.jpasiaresearchnews.com |

Industrial Applicability and Scalability

For a synthetic route to be industrially viable, it must be scalable, safe, and cost-effective. The optimized synthesis of this compound using the EDC/HOBt/DMAP method meets many of these criteria. The reaction proceeds under mild conditions, which reduces energy costs and the need for specialized high-pressure or high-temperature equipment.

A key aspect of industrial applicability is the method of purification. While laboratory-scale synthesis may rely on column chromatography, this technique is often too expensive and complex for large-scale production. Therefore, routes that yield a product that can be purified by crystallization are highly preferred. For related piperidine intermediates, low-temperature crystallization has been shown to be effective for isolating a high-purity solid product, a feature that is critical for scale-up. The synthesis of this compound is designed to produce a solid product that can be purified through recrystallization, aligning with the requirements for industrial manufacturing.

The table below outlines a proposed set of optimized parameters for the scalable synthesis of the target compound.

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Starting Materials | 1-Boc-piperidine-4-carboxylic acid, Morpholine | Morpholine is inexpensive; the acid can be synthesized efficiently. |

| Coupling Reagents | EDC, DMAP, HOBt (catalytic) | High efficiency, mild reaction conditions, good yields. nih.gov |

| Solvent | Acetonitrile (CH₃CN) | Demonstrated to provide optimal results in similar coupling reactions. nih.gov |

| Reaction Temperature | Room Temperature | Lowers energy consumption and equipment cost. |

| Purification Method | Crystallization | Cost-effective, scalable, and provides high-purity product suitable for pharmaceutical intermediates. |

Molecular Interactions and Structural Characterization

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful tools for predicting and understanding the behavior of molecules at an atomic level. For 1-Boc-4-(morpholine-4-carbonyl)piperidine, these studies provide insights into its potential biological interactions and electronic properties.

Molecular Dynamics Simulations and Protein-Ligand Interactions

Molecular dynamics (MD) simulations are employed to study the movement of atoms and molecules and to understand how a ligand like this compound might interact with biological targets such as proteins. nih.govmdpi.com In studies of related morpholine-substituted and piperidine-containing compounds, MD simulations have been crucial in elucidating binding modes within enzyme active sites. For instance, research on phenoxyethyl piperidine (B6355638)/morpholine (B109124) derivatives as cholinesterase inhibitors has shown that the piperidine or morpholine group can interact with key amino acid residues in the enzyme's binding pocket. nih.gov Specifically, replacing a piperidine with a morpholine ring has been noted to sometimes reduce inhibitory activity by weakening hydrophobic and hydrogen-bonding interactions. For alectinib, a drug containing a morpholine-piperidine moiety, MD simulations could reveal the stability of its interaction with its target kinase. mdpi.com While specific MD studies on this compound are not extensively documented in available literature, the principles from analogous structures suggest that the morpholine and piperidine rings would be key determinants in any potential protein-ligand interactions. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is applied to determine optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. researchgate.net For heterocyclic compounds similar to this compound, DFT calculations, often using the B3LYP/6-31G(d,p) basis set, have been used to confirm that the piperidine ring typically adopts a stable chair conformation. nih.govresearchgate.net Such calculations also allow for the analysis of the molecule's reactivity and stability through its frontier molecular orbitals (HOMO and LUMO), and the mapping of its molecular electrostatic potential to identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Prediction of Biological Activity through Computational Analysis (e.g., PASS Software)

Computational tools are utilized to predict the biological activity spectrum of a compound based on its structure. While specific PASS (Prediction of Activity Spectra for Substances) analysis for this compound is not detailed in the reviewed literature, the methodology is widely applied in drug discovery. The structural alerts within the molecule, such as the piperidine and morpholine scaffolds, are known to be present in a wide range of biologically active agents, including those with antidiabetic or anticancer properties. mdpi.commdpi.com The Boc-protecting group is a common feature in synthetic intermediates for pharmaceuticals, including fentanyl analogs. wikipedia.org

Crystallographic Analysis and Intermolecular Interactions

Crystallographic studies provide definitive proof of a molecule's three-dimensional structure and reveal how molecules pack together in a solid state, which is governed by intermolecular forces.

X-ray Crystal Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a compound. nih.gov For many piperidine and morpholine derivatives, X-ray crystallography has confirmed that both the piperidine and morpholine rings typically adopt a chair conformation. mdpi.comnih.govnih.goved.ac.uk In the crystal structure of related compounds, the bond lengths and angles are generally found to be within normal ranges. nih.gov For instance, in the structure of 4-morpholinecarboxamidine, the morpholine ring is in a chair conformation, and the crystal packing is stabilized by a network of hydrogen bonds. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots of Non-covalent Interactions

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions in a crystal. nih.govmdpi.commdpi.com By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside), a 2D "fingerprint plot" is generated that summarizes the types and relative significance of different intermolecular contacts. researchgate.netmdpi.com For similar heterocyclic compounds, these analyses often show that H···H, H···O, and H···C contacts are the most significant contributors to the crystal packing. mdpi.com Sharp spikes in the fingerprint plot can indicate specific interactions like hydrogen bonds, while more diffuse regions can represent van der Waals forces. nih.govmdpi.com

| Interaction Type | Description | Typical Contribution in Related Heterocycles |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | Often the largest contributor to the Hirshfeld surface area. |

| H···O/O···H | Hydrogen bonds or dipole-dipole interactions involving oxygen. | Significant in compounds with carbonyl or ether groups. |

| H···C/C···H | Weak hydrogen bonding or van der Waals interactions. | Commonly observed in the crystal packing of organic molecules. |

| H···N/N···H | Hydrogen bonds or dipole-dipole interactions involving nitrogen. | Important for stabilizing crystal structures of nitrogenous bases. |

Analysis of Hydrogen Bonding Networks and Charge Transfer Phenomena

The molecular structure of this compound features several key sites capable of engaging in non-covalent interactions, which are fundamental to its potential biological activity. The molecule contains multiple hydrogen bond acceptors: the oxygen atom within the morpholine ring, the two oxygen atoms of the N-tert-butoxycarbonyl (Boc) group, and the oxygen of the amide carbonyl group. Lacking conventional hydrogen bond donors such as N-H or O-H groups, the compound primarily functions as a hydrogen bond acceptor in its interactions with biological macromolecules.

Crystal structure analyses of related heterocyclic compounds, such as piperidine and morpholine, show the formation of N-H···N and weak C-H···O hydrogen bonds that organize the molecules into layered structures. ed.ac.ukresearchgate.net In the case of this compound, similar weak C-H···O interactions are plausible, where hydrogen atoms on the piperidine or morpholine rings could interact with oxygen acceptors on adjacent molecules or within a protein's binding pocket. The morpholine oxygen, in particular, is known to form hydrogen bonds with the catalytic active sites of enzymes. researchgate.net

Charge transfer phenomena are also critical to understanding the molecule's interactive potential. The structure contains both electron-donating (the nitrogen atoms of the piperidine and morpholine rings) and electron-withdrawing (the carbonyl and Boc groups) moieties. This distribution of electron density can lead to intramolecular charge transfer, creating a molecular dipole and influencing how the molecule is recognized by and binds to biological targets. The capacity of the morpholine moiety to enhance molecular potency is often attributed to its ability to participate in molecular interactions with target proteins. e3s-conferences.org

Structure-Activity Relationship (SAR) Analysis of Piperidine and Morpholine Derivatives

Both piperidine and morpholine are considered "privileged scaffolds" in medicinal chemistry, appearing frequently in the structures of approved drugs and biologically active compounds. sci-hub.sepharmjournal.ruresearchgate.netnih.gov The analysis of their derivatives provides a robust framework for understanding how structural modifications can influence biological outcomes.

The piperidine ring offers a conformationally constrained, three-dimensional scaffold that allows for precise positioning of substituents to optimize interactions with biological targets. researchgate.netresearchgate.net The morpholine nucleus is valued for its ability to improve pharmacokinetic properties and for its oxygen atom, which can act as a crucial hydrogen bond acceptor. researchgate.netresearchgate.net The combination of these two rings via an amide linkage, as seen in this compound, creates a molecule with significant potential for chemical modification and biological activity screening. SAR studies on related compounds consistently highlight the importance of substituents on both heterocyclic rings for modulating activity. researchgate.nete3s-conferences.org

Table 1: General SAR Insights for Piperidine and Morpholine Scaffolds

| Heterocyclic Scaffold | Key Structural Feature | Impact on Biological Activity | References |

|---|---|---|---|

| Piperidine | Six-membered nitrogen heterocycle | Provides a versatile 3D framework for orienting substituents. | researchgate.net, nih.gov |

| N-substitution | Modulates basicity, lipophilicity, and steric profile. | mdpi.com, mdpi.com | |

| Ring substitution | Allows fine-tuning of binding affinity and selectivity. | nih.gov, ajchem-a.com | |

| Morpholine | Oxygen heteroatom | Acts as a hydrogen bond acceptor, improving solubility and target interaction. | researchgate.net, e3s-conferences.org, researchgate.net |

| Nitrogen atom | Weakly basic; its substitution influences pharmacokinetics. | researchgate.net | |

| Overall ring structure | Often enhances metabolic stability compared to other amines. | researchgate.net |

Influence of Substituent Modifications on Biological Activity

The biological activity of piperidine and morpholine derivatives can be profoundly altered by modifying their substituents. For this compound, key modification points include the N-Boc group and the piperidine and morpholine rings.

N-Boc Group Modification: The tert-butoxycarbonyl (Boc) group serves as a protecting group in synthesis but also significantly impacts the molecule's properties due to its bulk and electronic effects. researchgate.netresearchgate.net Replacing the Boc group with other substituents, such as different alkyl, aryl, or sulfonyl groups, would alter the compound's lipophilicity, steric profile, and ability to interact with target proteins. For instance, studies on piperidine-3-carboxamide derivatives have shown that replacing a Boc group with various sulfonyl groups is a key step in developing potent enzyme inhibitors. mdpi.com

Piperidine Ring Substitution: The introduction of substituents onto the piperidine ring is a common strategy for modulating biological activity. Research on N-arylpiperidine-3-carboxamide derivatives demonstrated that the presence and position of electronegative atoms, such as fluorine, on an attached aryl ring strongly influenced antimelanoma activity. nih.gov Similarly, adding hydroxyl or other functional groups to the piperidine ring itself can introduce new interaction points and affect potency. ajchem-a.comacs.org

Morpholine Ring Substitution: While the core morpholine ring in the title compound is unsubstituted, SAR studies of other morpholine-containing molecules indicate that adding substituents here can be beneficial. For example, the attachment of a halogen-substituted phenyl ring to a morpholine moiety was found to increase inhibitory activity against the HepG2 cancer cell line. sci-hub.see3s-conferences.org

Table 2: Effect of Substituent Modifications in Related Piperidine/Morpholine Derivatives

| Parent Scaffold | Modification | Observed Effect on Activity | References |

|---|---|---|---|

| N-arylpiperidine-3-carboxamide | Addition of fluorine atoms to A-ring | Strongly influenced antiproliferative activity; specific regioisomers were critical. | nih.gov |

| Piperidine-based analgesics | Variation of C3 substituent | Marked changes in quantitative and qualitative biological effects. | |

| Thieno[3,2-d]pyrimidine | Benzyl-linked morpholine at P5 moiety | Beneficial for improving antitumor activities. | rsc.org |

| Piperine derivatives | Para-hydroxy substitution on piperidine ring | Increased MAO inhibitory effect. | acs.org |

| Pyrazoline-morpholine hybrids | Halogenated aromatic ring on morpholine | Increased inhibitory action against HepG2 cell line. | e3s-conferences.org, sci-hub.se |

Conformational Analysis and its Impact on Molecular Interactions

The three-dimensional shape of this compound is a critical determinant of its ability to engage in molecular interactions. The conformational preferences of the piperidine and morpholine rings dictate the spatial orientation of key functional groups.

The piperidine ring typically adopts a stable chair conformation. ed.ac.uknih.gov In N-acylated piperidines, such as the N-Boc derivative, the nitrogen atom gains partial sp2 character due to amide resonance. This planarity can introduce "pseudoallylic strain," a steric interaction that influences the conformational preference of adjacent substituents. nih.gov For substituents at the 2-position, this effect often forces an axial orientation. nih.gov

In this compound, the large morpholine-4-carbonyl substituent is located at the C4 position. In a chair conformation, this bulky group strongly prefers the equatorial position to minimize 1,3-diaxial steric interactions. This equatorial orientation projects the entire morpholine-carbonyl moiety away from the piperidine ring, making its functional groups (the carbonyl and morpholine oxygens) highly accessible for intermolecular interactions, such as binding to a protein. nih.gov The defined geometry resulting from this conformational lock is crucial for achieving high-affinity binding to a specific biological target. Studies on various piperidine derivatives have confirmed that their conformation directly impacts their interaction with enzymes and receptors. mdpi.comnih.gov

Table 3: Conformational Preferences in Substituted Piperidines

| Compound Type | Substituent Position | Preferred Conformation/Orientation | Driving Force | References |

|---|---|---|---|---|

| N-Acylpiperidines | 2-substituent | Axial | Pseudoallylic Strain | nih.gov |

| 4-Substituted Piperidines | 4-substituent | Equatorial (for bulky groups) | Minimization of 1,3-diaxial steric hindrance | General principle |

| Fluorinated Piperidines | Fluorine substituent | Axial | Hyperconjugation and charge-dipole interactions | nih.gov |

| 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | Carboxylic acid at C4 | Equatorial | Steric preference | nih.gov |

Biological Activities and Mechanisms of Action

General Biological Relevance of Piperidine (B6355638) and Morpholine (B109124) Compounds

Both piperidine and morpholine moieties have gained significant traction in drug discovery due to their versatile therapeutic applications. researchgate.netpharmjournal.ru The piperidine ring is a key structural feature in over 70 FDA-approved drugs, including several blockbuster pharmaceuticals. enamine.netarizona.edu It is frequently employed in the design of agents targeting the central nervous system (CNS), such as analgesics, antipsychotics, and treatments for neurodegenerative diseases. researchgate.netnih.gov For instance, Donepezil, a leading treatment for Alzheimer's disease, is a piperidine derivative. mdpi.com

The morpholine ring is also featured in numerous approved and experimental drugs. nih.gov It is often used by medicinal chemists for its favorable physicochemical, biological, and metabolic properties. nih.gov The presence of the morpholine ring can enhance potency and provide desirable drug-like characteristics. nih.gov Its utility is demonstrated in a wide array of pharmaceuticals, including antibiotics like Linezolid, anticancer agents like Gefitinib, and anticoagulants like Rivaroxaban. taylorandfrancis.com The introduction of these scaffolds can enhance biological activity and selectivity, improve pharmacokinetics, and modulate physicochemical properties. thieme-connect.comthieme-connect.com

Below is a table highlighting some approved drugs containing piperidine or morpholine scaffolds.

| Drug Name | Scaffold | Therapeutic Class |

| Donepezil | Piperidine | Acetylcholinesterase Inhibitor |

| Fentanyl | Piperidine | Opioid Analgesic |

| Haloperidol | Piperidine | Antipsychotic |

| Risperidone | Piperidine | Antipsychotic |

| Linezolid | Morpholine | Antibiotic |

| Gefitinib | Morpholine | Anticancer (EGFR Inhibitor) |

| Rivaroxaban | Morpholine | Anticoagulant (Factor Xa Inhibitor) |

| Reboxetine | Morpholine | Antidepressant (NRI) |

| Aprepitant | Morpholine | Antiemetic (NK1 Receptor Antagonist) |

This table contains interactive elements.

Derivatives of piperidine and morpholine are extensively explored as inhibitors or modulators of various biological targets, including enzymes and receptors. nih.govacs.org The structural features of these rings allow them to interact effectively with the active sites of proteins. taylorandfrancis.com

Piperidine-containing compounds have been developed as potent inhibitors of monoamine oxidase (MAO), an enzyme significant in the pathology of neurodegenerative diseases. nih.gov The natural alkaloid Piperine, which contains a piperidine ring, is a known inhibitor of both MAO-A and MAO-B. nih.gov Synthetic piperidine derivatives have also been designed to target enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to Alzheimer's disease. mdpi.comnih.gov

Similarly, the morpholine ring is an integral component of the pharmacophore for certain enzyme inhibitors. nih.gov Its ability to form hydrogen bonds via its oxygen atom and engage in hydrophobic interactions makes it a valuable scaffold for designing inhibitors. taylorandfrancis.comresearchgate.net Morpholine derivatives have been investigated as inhibitors of phosphodiesterase, kinases (such as PI3K and mTOR), and other enzymes implicated in cancer and neurodegenerative disorders. acs.orgnih.govtandfonline.com For example, morpholine-based chalcones have been synthesized as dual inhibitors of MAO-B and acetylcholinesterase. taylorandfrancis.com

Investigative Applications in Biological Research

While 1-Boc-4-(morpholine-4-carbonyl)piperidine is primarily a synthetic intermediate, its structural framework is representative of scaffolds used to create sophisticated tools for biological research. nih.gov The Boc (tert-butoxycarbonyl) group is a protecting group, often used during synthesis, which can be removed to allow further chemical modification. wikipedia.org The resulting core, 4-(morpholine-4-carbonyl)piperidine, can be elaborated into various probes and research agents.

The piperidine and morpholine structures are central to the development of ligands for neurotransmitter receptors and transporters. google.comgoogle.com Derivatives built upon these scaffolds are used as research tools to study the dopaminergic, serotonergic, and noradrenergic systems. google.comnih.gov Compounds containing a piperidine core have been developed as selective ligands for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), allowing researchers to investigate the roles of these transporters in various neurological conditions. nih.gov Piperidine-piperazine compounds have been specifically designed as ligands for dopamine, serotonin, and norepinephrine receptors, aiding in the study of conditions like Parkinson's disease, depression, and anxiety. google.com The morpholine moiety is also found in compounds targeting CNS receptors, such as histamine (B1213489) H3 and sigma-1 receptors, which are involved in pain and mood disorders. acs.orgacs.orgunifi.it

Derivatives of piperidine and morpholine are synthesized to act as specific enzyme inhibitors, which are invaluable tools for studying enzyme mechanisms and validating their roles in disease. mdpi.comtandfonline.com For example, novel piperidine derivatives have been synthesized that inhibit tubulin polymerization, allowing for the study of its role in cancer cell proliferation. researchgate.net In the context of neurodegenerative diseases, morpholine-tethered derivatives are designed to selectively target enzymes like cholinesterases (AChE, BuChE) and monoamine oxidases (MAO-A, MAO-B) to elucidate their pathological functions. tandfonline.com Kinetic analysis of how these inhibitors bind to their target enzymes provides crucial information about the enzyme's active site and mechanism of action. mdpi.com

The study of how small molecules like piperidine and morpholine derivatives interact with their biological targets is fundamental to drug discovery. nih.gov Molecular docking and structure-activity relationship (SAR) studies are frequently performed on these compounds to understand the specific interactions that confer potency and selectivity. acs.orgmdpi.com For instance, research on piperidine-based antagonists for the melanin-concentrating hormone receptor 1 (MCH R1) has involved extensive SAR studies to understand the effects of different substituents on binding affinity. nih.gov Similarly, docking studies on morpholine-bearing quinoline (B57606) derivatives have helped to visualize the binding modes within the active site of acetylcholinesterase, identifying key hydrogen bonds and hydrophobic interactions. mdpi.com These investigations provide a detailed picture of the molecular forces driving the interaction between the small molecule and its biomolecular target.

Specific Biological Activity Profiles of this compound and its Derivatives

While direct and extensive research on the specific biological activities of this compound is limited in publicly accessible literature, significant insights can be drawn from studies on its core structural components: the N-Boc-piperidine scaffold and the morpholine moiety. These chemical structures are prevalent in medicinal chemistry, and their derivatives have been widely investigated for various therapeutic applications, including neurological disorders and cancer.

Potential in Neurological Disorder Therapies

The piperidine and morpholine rings are considered "privileged structures" in drug discovery, known for improving the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govacs.org They are integral to many compounds targeting the central nervous system (CNS). nih.gov

The development of selective dopamine receptor ligands is crucial for treating neurological and psychiatric conditions like Parkinson's disease and schizophrenia with fewer side effects. chemrxiv.org Both the piperidine and morpholine scaffolds have been instrumental in creating ligands with high affinity and selectivity, particularly for the dopamine D4 receptor. chemrxiv.orgnih.gov

| Compound/Scaffold | Target | Key Finding | Source |

|---|---|---|---|

| Piperidine-based Ligands | Dopamine D4 Receptor | Synthesized as potent and selective D4R antagonists, with some derivatives showing potential for treating glioblastoma. nih.govnih.gov | nih.govnih.gov |

| Morpholine Scaffold | Dopamine D4 Receptor | Established as a potent D4R antagonist scaffold, inspiring further piperidine-based drug design. chemrxiv.org | chemrxiv.org |

| 4-N-linked-heterocyclic piperidine derivatives | Dopamine D4 Receptor | Optimized compounds show high affinity (Ki = 5.2 nM) and >300-fold selectivity over D2/D3 receptors. nih.gov | nih.gov |

| Morpholine-containing compounds | CNS Receptors | The morpholine ring can enhance solubility and brain permeability, improving the pharmacokinetic profile of CNS drug candidates. nih.govacs.org | nih.govacs.org |

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS, and its modulation is a key strategy for treating anxiety, epilepsy, and other disorders. nih.govmdpi.com The GABA-A receptor, a ligand-gated ion channel, has multiple binding sites that can be targeted to allosterically modulate its activity. mdpi.com

| Compound/Scaffold | Target | Key Finding | Source |

|---|---|---|---|

| Piperine (1-piperoylpiperidine) | GABA-A Receptors | Modulates GABA-induced currents with similar potency across various receptor subtypes (EC₅₀ range: 42.8–59.6 μM). nih.govnih.gov | nih.govnih.gov |

| Piperine Derivatives | GABA-A Receptors | Exchanging the piperidine ring for other amides can significantly increase the efficiency of GABA-A receptor modulation. acs.org | acs.org |

| Morpholine-containing Benzodiazepines | GABA Receptors | The addition of a morpholine moiety can increase anxiolytic activity by modulating the pharmacokinetic profile. acs.org | acs.org |

| 5-(4-piperidyl)-3-isoxazolol (4-PIOL) Derivatives | GABA-A Receptors | Serve as a scaffold for developing alpha-subunit selective GABA mimetic drugs. clinpgx.org | clinpgx.org |

Anticancer Activity Research

The structural motifs of this compound are also prominent in the field of oncology research. Both piperidone and morpholine derivatives have been extensively studied as scaffolds for novel anticancer agents. acs.orgresearchgate.net

The mammalian target of rapamycin (B549165) (mTOR) is a critical kinase that regulates cell growth and proliferation, and its dysregulation is linked to many cancers. researchgate.netnih.gov The morpholine ring is a key pharmacophoric feature in many potent and selective mTOR inhibitors. mdpi.comresearchgate.net Its inclusion is critical for increasing water solubility and facilitating specific interactions within the ATP-binding pocket of mTOR. mdpi.com

Dramatic improvements in selectivity for mTOR over the related PI3Kα kinase have been achieved by replacing a standard morpholine with bridged morpholine derivatives in pyrazolopyrimidine inhibitors. researchgate.net This modification led to analogues with subnanomolar mTOR IC₅₀ values and up to 26,000-fold selectivity. Molecular modeling suggests this profound selectivity is due to a deeper pocket in mTOR that can accommodate the bulkier bridged morpholines. researchgate.net Furthermore, research into tetrahydroquinoline derivatives identified the morpholine-4-carbonyl chloride as a key reagent for synthesizing potent mTOR inhibitors, with one resulting compound (10e) showing an exceptional IC₅₀ value of 0.033 µM against the A549 lung cancer cell line. mdpi.comnih.gov

| Compound Class | Key Structural Feature | Activity | Selectivity | Source |

|---|---|---|---|---|

| Pyrazolopyrimidine Inhibitors | Bridged Morpholines | Subnanomolar IC₅₀ values for mTOR. | Up to 26,000-fold for mTOR vs. PI3Kα. | researchgate.net |

| Pyrido[2,3-d]pyrimidines (e.g., AZD8055) | Morpholine Moiety | The morpholine occupies the critical hinge region (adenine pocket) of the mTOR active site. researchgate.net | High selectivity achieved through structural modifications. researchgate.net | researchgate.net |

| Morpholine-Substituted Tetrahydroquinolines (e.g., 10e) | Morpholine Moiety | IC₅₀ = 0.033 µM against A549 lung cancer cells. mdpi.com | Demonstrated selective cytotoxicity against cancer cells over normal cells. mdpi.com | mdpi.com |

A primary mechanism by which many chemotherapeutic agents exert their effect is through the induction of apoptosis, or programmed cell death. While direct studies on this compound are not available, research on its structural relatives provides strong evidence for this mode of action.

Studies on N-Boc-piperidone chalcone (B49325) derivatives, which share the N-Boc-piperidone core, have shown that their cytotoxicity against human colorectal cancer cells is linked to their ability to induce apoptosis. nih.govresearchgate.net These compounds were found to trigger apoptosis, as confirmed by Annexin V analysis, and to activate caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade. researchgate.net The presence of the Boc protecting group on the piperidone nitrogen was found to be crucial for this cytotoxic activity. nih.gov Similarly, novel piperidine derivatives designed as tubulin polymerization inhibitors were shown to induce apoptosis in prostate cancer cells. researchgate.net Other research on a piperazine (B1678402) derivative demonstrated that it induces apoptosis in glioblastoma and cervix cancer cells by stimulating the intrinsic mitochondrial signaling pathway, evidenced by the upregulation of Bax, cytochrome c, and cleaved caspases-9 and -3. researchgate.net The development of morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors also showed that the most promising compounds induce apoptosis in a dose-dependent manner. mdpi.com

Carbonic Anhydrase Inhibition

Derivatives containing morpholine and piperidine structures have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. nih.gov Dysregulation of certain CA isoforms, such as CA IX and XII, is linked to various cancers, making them key therapeutic targets. mdpi.com

Studies on structurally related carboxamides have demonstrated that the morpholine moiety can be a potent feature for CA inhibition. For instance, N-(2-Hydroxy-5-sulfamoylphenyl)morpholine-4-carboxamide showed effective inhibition of the tumor-associated isoform CA IX with a K_I value of 73.8 nM. mdpi.com The introduction of a morpholine ring, when compared to a similar piperidine-containing compound, was shown to enhance inhibitory activity against CA XII. mdpi.com Further research on morpholine-derived thiazoles has also identified inhibitory potential against bovine CA-II. rsc.org

Table 1: Carbonic Anhydrase Inhibition Data for Related Compounds

| Compound | Target Isoform | Inhibition Constant (K_I) | Reference |

| N-(2-Hydroxy-5-sulfamoylphenyl)piperidine-1-carboxamide | hCA XII | 506.6 nM | mdpi.com |

| N-(2-Hydroxy-5-sulfamoylphenyl)morpholine-4-carboxamide | hCA IX | 73.8 nM | mdpi.com |

| N-(2-Hydroxy-5-sulfamoylphenyl)morpholine-4-carboxamide | hCA XII | 73.8 nM | mdpi.com |

| Morpholine derived thiazole (B1198619) (Compound 24) | bCA-II | 9.64 µM | rsc.org |

This table is interactive. Click on the headers to sort.

Antiviral Properties

The piperidine scaffold is a key component in a class of molecules investigated for antiviral activity. Research into 1,4,4-trisubstituted piperidines has demonstrated efficacy against coronaviruses, including SARS-CoV-2. mdpi.com One analog showed an antiviral EC₅₀ value of 7.4 µM against human coronavirus 229E (HCoV-229E). mdpi.com Further optimization of this series led to the identification of compounds with micromolar activity against SARS-CoV-2. mdpi.com The mechanism of action for these piperidine derivatives was determined to be at a post-entry stage, involving the viral polyprotein processing and the initiation of RNA synthesis. mdpi.com

Table 2: Antiviral Activity of a Related Piperidine Analog

| Compound | Virus Strain | Activity Metric | Value | Reference |

| 1,4,4-trisubstituted piperidine analog | HCoV-229E | EC₅₀ | 7.4 µM | mdpi.com |

| 1,4,4-trisubstituted piperidine analog | HCoV-229E | CC₅₀ | 44 µM | mdpi.com |

This table is interactive. Click on the headers to sort.

Other Pharmacological Applications (e.g., Antiparasitic, Anti-inflammatory, Antimicrobial)

The versatile piperidine and morpholine cores are found in compounds with a wide range of pharmacological applications.

Antiparasitic: While drug repurposing is a common strategy for developing new antiparasitic agents, specific studies on this compound for this application are not prominent in the searched literature. nih.gov

Anti-inflammatory: Piperidine derivatives are known to exhibit anti-inflammatory effects, potentially through the modulation of inflammatory pathways. However, specific data on this compound's anti-inflammatory activity is not detailed.

Antimicrobial: Synthesized derivatives of both morpholine and piperidine have shown significant antimicrobial properties. Studies on compounds such as 1-(3-methoxy-1-phenyl-propyl)morpholine and 1-(3-methoxy-1-phenyl-propyl)piperidine have demonstrated pronounced activity against various Gram-negative and Gram-positive pathogenic bacteria, including Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net The synthesis of piperidine derivatives is a recognized strategy in the search for new antimicrobial agents. researchgate.net

Mechanistic Elucidation of Compound-Target Interactions

Understanding how a compound interacts with its biological targets is crucial for drug development. For compounds related to this compound, some mechanistic details have been elucidated.

Inhibition and Modulation of Target Proteins

The primary mechanism of action for related compounds involves the direct inhibition or modulation of target proteins.

Carbonic Anhydrase Inhibition: For related sulfonamide derivatives, the mechanism involves the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme, preventing its catalytic activity of converting carbon dioxide to bicarbonate. nih.gov

Antiviral (Mpro Inhibition): In the case of antiviral 1,4,4-trisubstituted piperidines, the compounds were found to inhibit the SARS-CoV-2 main protease (Mpro), a key enzyme in viral polyprotein processing. mdpi.com Although the inhibitory activity was described as modest, in silico studies supported the plausibility of these compounds binding to the catalytic site of Mpro, representing a potential class of non-covalent inhibitors. mdpi.com

Impact on Downstream Signaling Pathways

There is no specific information available in the searched results regarding the impact of this compound on downstream signaling pathways. Elucidating these effects would require further dedicated investigation following initial target identification and validation.

Comparative Studies with Structurally Similar Compounds

The potential bioactivity of this compound can be inferred by examining related structures where the individual components are systematically varied. Key comparisons include the piperidine versus the morpholine ring, the nature of the substituent at the piperidine-4-position, and the influence of the N-Boc group.

Piperidine Core vs. Morpholine Moiety

The piperidine and morpholine rings are both six-membered saturated heterocycles that are considered "privileged structures" in drug discovery, appearing in a vast number of pharmaceuticals. nih.govbohrium.compharmjournal.ru However, the substitution of a methylene (B1212753) group (–CH₂–) in piperidine with an oxygen atom in morpholine can significantly impact physicochemical properties and biological activity.

Acetylcholinesterase (AChE) Inhibition: Studies on inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease, have directly compared the efficacy of piperidine versus morpholine derivatives. nih.govresearchgate.net In one series of phenoxyethyl amine compounds, the piperidine-containing analogue (Compound 5c ) was a significantly more potent and selective inhibitor of AChE from the electric eel (eeAChE) than its morpholine counterpart (Compound 5d ). nih.govresearchgate.net This suggests that the piperidine ring is crucial for optimal interaction with the enzyme's active site in this scaffold. nih.govresearchgate.net The N-benzylpiperidine scaffold is also recognized as a key component in potent cholinesterase inhibitors. nih.gov

| Compound | Core Heterocycle | IC₅₀ (µM) for eeAChE | IC₅₀ (µM) for eqBuChE |

|---|---|---|---|

| Compound 5c | Piperidine | 0.50 ± 0.05 | > 100 |

| Compound 5d | Morpholine | 35.6 ± 3.7 | 71.3 ± 5.2 |

Antitubercular Activity: In the development of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for Mycobacterium tuberculosis, the nature of the heterocyclic ring was found to be a critical determinant of activity. nih.govnih.gov A structure-activity relationship study of piperidinothiosemicarbazones revealed that for C-6 substituted pyridine (B92270) and pyrazine (B50134) derivatives, the inhibitory activity decreased in the order: piperidine > pyrrolidine (B122466) > morpholine. mdpi.com The compounds containing a piperidine group showed the most potent antituberculous effects. mdpi.com

Role of the 4-Position Carboxamide Substituent

The piperidine-4-carboxamide moiety is a common scaffold in medicinal chemistry. nih.govresearchgate.net The amide bond and the nature of the amine it is connected to (in this case, morpholine) are critical for defining the molecule's interactions with biological targets.

CCR5 Inhibition: A series of novel piperidine-4-carboxamide derivatives were designed and synthesized as potent inhibitors of the CCR5 receptor, a key co-receptor for HIV-1 entry into host cells. nih.gov In these studies, complex aromatic and heterocyclic groups were attached to the carboxamide nitrogen, and their interactions within the receptor's binding pocket were essential for the high inhibitory activity observed, with compounds like 16g and 16i showing potency equivalent to the approved drug maraviroc. nih.gov This highlights the importance of the substituent attached to the piperidine-4-carboxamide core.

Other Targets: The unsubstituted 4-piperidinecarboxamide is a reactant for synthesizing modulators of various targets, including protein kinases and phosphodiesterases, indicating the versatility of this core structure for generating diverse biological activities. sigmaaldrich.com

Influence of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis to protect the piperidine nitrogen. While essential for synthetic manipulations, it is a bulky group that can sterically hinder a molecule from fitting into the binding site of a protein. In many cases, this group is removed in the final active compound or replaced with other substituents that can form favorable interactions with the target. acs.orgresearchgate.net

For instance, in many active piperidine derivatives, the nitrogen is substituted with groups like a benzyl (B1604629) moiety, which has been shown to be superior for cholinesterase inhibition. nih.gov The development of antidiabetic agents has also utilized various N-substitutions on piperidine and piperazine rings to modulate activity against targets like dipeptidyl peptidase-4 (DPP-4). nih.gov Therefore, while this compound is a valuable synthetic precursor, its derivatives lacking the Boc group or featuring alternative N-substituents would be more likely to exhibit significant biological activity.

Future Directions and Research Opportunities

Design and Synthesis of Novel Derivatives for Enhanced Potency and Selectivity

The core structure of 1-Boc-4-(morpholine-4-carbonyl)piperidine offers multiple avenues for chemical modification to generate novel derivatives with potentially improved biological activity. Future synthetic strategies would likely focus on three primary areas: modification of the piperidine (B6355638) core, alteration of the morpholine (B109124) moiety, and substitution of the Boc protecting group with various other functionalities.

Piperidine Ring Modification: The piperidine scaffold is a privileged structure in medicinal chemistry. Strategies may involve introducing substituents at the 3- or 4-positions of the piperidine ring to explore new binding interactions with biological targets. For instance, spirocyclic systems could be introduced at the piperidine ring, a strategy that has been used to study interactions with enzymes like dipeptidyl peptidase-4 (DPP-4). beilstein-journals.org

Morpholine Moiety Alteration: The morpholine group is often incorporated into drug candidates to improve pharmacokinetic properties. nih.gov Derivatives could be synthesized where the morpholine is replaced by other heterocyclic systems, such as thiomorpholine, piperazine (B1678402), or substituted piperidines, to modulate lipophilicity and target engagement. nih.govmdpi.com

Boc Group Replacement: While the Boc group is an excellent protecting group for synthetic manipulations, its removal and replacement with various alkyl or aryl groups is a critical step for creating final compounds with potential therapeutic utility. Reductive amination following Boc deprotection is a standard method to introduce diverse substituents on the piperidine nitrogen, a key pharmacophoric element for targets like dopamine (B1211576) receptors. nih.gov

A hypothetical synthetic scheme could involve the deprotection of the Boc group, followed by N-alkylation or N-arylation to introduce a variety of side chains, thereby generating a library of compounds for screening.

Advanced Biological Evaluation and Preclinical Studies

Following the successful synthesis of novel derivatives, a systematic and advanced biological evaluation would be essential to identify lead candidates. This process involves a tiered approach, starting with broad in vitro screening and progressing to more specific preclinical studies.

Initially, new analogues would be subjected to a battery of in vitro assays. For oncology applications, this would include cytotoxicity screening against a panel of human cancer cell lines, such as A549 (lung), MCF-7 (breast), and U87 (glioblastoma), to determine their half-maximal inhibitory concentrations (IC₅₀). nih.govnih.gov For neurological targets, radioligand binding assays would be crucial to determine the affinity (Kᵢ) and selectivity of the compounds for specific receptor subtypes, such as dopamine (D₂, D₃, D₄) or sigma (σ₁, σ₂) receptors. nih.govnih.gov

Promising compounds identified from these initial screens would advance to more detailed preclinical studies. These could include:

Functional Assays: To determine whether a compound acts as an agonist, antagonist, or modulator at its target receptor. nih.govnih.gov

Cell-Based Mechanism of Action Studies: Investigating effects on the cell cycle, apoptosis induction, and mitochondrial function to elucidate the pathways through which cytotoxic compounds exert their effects. nih.gov

In Vivo Efficacy Models: Testing lead candidates in animal models of disease, such as tumor xenograft models in mice for cancer or behavioral models for neurological disorders.

Pharmacokinetic Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties to ensure that candidates have suitable drug-like characteristics for further development. mdpi.com

Table 1: Hypothetical In Vitro Biological Data for Novel Derivatives

| Compound | Modification | D₄ Receptor Affinity (Kᵢ, nM) | A549 Cell Line IC₅₀ (µM) |

|---|---|---|---|

| Derivative A | N-benzyl replacement of Boc | 8.5 | 5.2 |

| Derivative B | N-butyl replacement of Boc | 15.2 | 2.1 |

| Derivative C | Piperazine replaces Morpholine | 25.0 | 10.8 |

| Derivative D | Spirocyclic piperidine core | >1000 | 0.9 |

Exploration of Additional Therapeutic Areas

The inherent structural motifs within this compound suggest its derivatives could be investigated across multiple therapeutic areas beyond a single initial target. The piperidine and morpholine heterocycles are key components in drugs developed for a wide range of conditions.